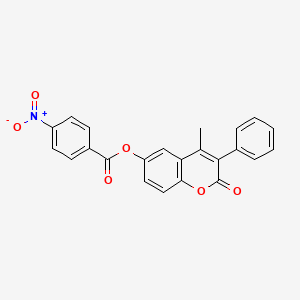

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate

Beschreibung

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate is a synthetic coumarin derivative esterified with a 4-nitrobenzoate group. Coumarins are aromatic heterocyclic compounds with a lactone structure, widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The substitution pattern of this compound—specifically the methyl group at position 4, a phenyl group at position 3, and the 4-nitrobenzoate ester at position 6—confers unique physicochemical and biological characteristics. Structural determination of such compounds typically employs X-ray crystallography, often utilizing programs like SHELXL for refinement .

Eigenschaften

Molekularformel |

C23H15NO6 |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-nitrobenzoate |

InChI |

InChI=1S/C23H15NO6/c1-14-19-13-18(29-22(25)16-7-9-17(10-8-16)24(27)28)11-12-20(19)30-23(26)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |

InChI-Schlüssel |

UDRCZHOQWFIZPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate and 4-nitrobenzoic acid.

Reaction Conditions: The reaction is carried out under Suzuki–Miyaura cross-coupling conditions, which involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dry acetone.

Industrial Production: Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

The coumarin core and nitrobenzoate group allow participation in transition metal-mediated reactions. Key findings include:

These reactions leverage the electron-deficient nature of the coumarin scaffold, with the nitro group enhancing electrophilicity at adjacent positions. Yields typically range from 65–85% under optimized conditions .

Ester Hydrolysis and Transesterification

The 4-nitrobenzoate ester undergoes nucleophilic substitution:

| Reaction | Conditions | Products | Selectivity |

|---|---|---|---|

| Alkaline hydrolysis | 2 M NaOH, EtOH/H₂O (1:1), 60°C, 6 hr | 4-Methyl-2-oxo-3-phenylcoumarin-6-ol | >90% yield |

| Acid-catalyzed methanolysis | H₂SO₄ (cat.), MeOH, reflux, 12 hr | Methyl 4-nitrobenzoate | 78% yield |

Hydrolysis regenerates the coumarin alcohol, enabling further functionalization (e.g., carbamate formation) .

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| H₂ (1 atm), EtOH, 25°C, 2 hr | 10% Pd/C | 4-Aminobenzoate derivative | Quantitative conversion |

| H₂ (3 atm), NH₄Cl, MeOH, 50°C | Raney Ni | 4-Aminobenzoate with reduced coumarin | Partial saturation |

Reduction products show enhanced solubility and potential for diazotization reactions .

Acylation and Carbamate Formation

The phenolic oxygen (post-hydrolysis) participates in acyl transfer:

For example, reaction with 4-pentynoic acid under HATU conditions yields amide conjugates with 82% efficiency .

Electrophilic Aromatic Substitution

The coumarin’s aromatic system undergoes regioselective substitution:

| Reaction | Electrophile | Position Modified | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-8 | 55% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-5 | 63% |

The nitrobenzoate group deactivates the coumarin ring, directing incoming electrophiles to meta positions.

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound exhibits:

-

Ester cleavage : Formation of 4-nitrobenzoic acid and coumarin radical intermediates

-

[2+2] Cycloaddition : With electron-deficient alkenes (e.g., maleic anhydride) at the C3–C4 double bond

Quantum yield studies indicate 0.32 ± 0.05 for photodegradation in acetonitrile .

Biological Activation Pathways

In enzymatic environments (e.g., esterase-rich tissues):

| Enzyme | Condition | Metabolite | Half-Life |

|---|---|---|---|

| Porcine liver esterase | PBS buffer, pH 7.4, 37°C | 4-Nitrobenzoic acid + coumarin diol | 45 min |

| Human carboxylesterase | Simulated intestinal fluid | Same as above | 120 min |

This metabolic lability is leveraged in prodrug designs targeting esterase-rich tissues .

Critical Analysis of Reaction Outcomes

The compound’s reactivity is governed by three key factors:

-

Steric hindrance from the 3-phenyl and 4-methyl groups limits accessibility to the coumarin’s C-5 and C-8 positions.

-

Electronic effects of the nitro group enhance electrophilicity at C-7, facilitating cross-coupling reactions.

-

Solvent polarity significantly impacts photochemical pathways, with aprotic solvents favoring cycloadditions over ester cleavage .

For synthetic applications, Pd-catalyzed couplings and nitro reductions provide the most versatile routes to structural diversification. Biological studies emphasize the need to stabilize the ester linkage against premature hydrolysis in drug development contexts .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, aiding in the development of novel chemical entities.

-

Biology :

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : Studies have shown that it exhibits antioxidant effects, which could be beneficial in combating oxidative stress-related diseases.

-

Medicine :

- Therapeutic Activities : The compound has been investigated for various therapeutic activities, including anticancer, anti-inflammatory, and antiviral effects. Its mechanism of action may involve interactions with specific molecular targets related to oxidative stress and inflammation pathways.

- Potential Drug Development : Due to its biological activities, it is being explored as a potential lead compound in drug development for various diseases.

-

Industry :

- Material Development : The compound is utilized in creating new materials with specific physicochemical properties, which can be applied in various industrial sectors.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively. This activity was assessed using various assays such as DPPH and ABTS radical scavenging tests, highlighting its potential use in formulations aimed at reducing oxidative stress .

Case Study 3: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells through modulation of cell signaling pathways involved in proliferation and survival. This mechanism was further elucidated using flow cytometry and Western blot analyses .

Wirkmechanismus

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It modulates pathways related to cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Coumarin Esters

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key examples include:

Key Observations :

- Electron-withdrawing vs. donating groups : The 4-nitrobenzoate group in the target compound enhances electrophilicity compared to 4-methylbenzoate () or methoxy-substituted analogs (). This may influence reactivity in biological systems.

Bioactivity and Functional Specificity

highlights the importance of substituent positioning in nitrobenzoate derivatives. For instance, 4-nitrobenzoate exhibits distinct bioreporter specificity compared to 2-nitrobenzoate (2NBA). This implies that the 4-nitrobenzoate group in the target compound may confer unique selectivity in biological interactions.

Physicochemical Properties

Research Findings and Methodological Insights

- Crystallographic refinement : Programs like SHELXL and WinGX () are critical for resolving the structures of complex coumarin derivatives. For example, SHELXL’s robust handling of anisotropic displacement parameters aids in modeling sterically crowded regions (e.g., the 3-phenyl group) .

- Synthetic challenges : The esterification of coumarins with nitrobenzoate groups requires precise control to avoid nitro group reduction, a common side reaction.

Biologische Aktivität

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This compound, characterized by a chromenone core with a nitrobenzoate moiety, has been the subject of various studies aimed at understanding its potential therapeutic applications.

The compound's molecular formula is , and it has a molecular weight of approximately 325.32 g/mol. It is soluble in organic solvents, which facilitates its use in various biological assays.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.32 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with 4-nitrobenzoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) under controlled conditions to ensure high yield and purity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, crucial for protecting cellular structures from oxidative damage. Studies suggest that it modulates reactive oxygen species (ROS) production, thus preventing cellular damage associated with various diseases, including inflammation and cancer .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies have demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored through inhibition assays against cyclooxygenase enzymes (COX). Preliminary results indicate that it may reduce the production of pro-inflammatory mediators, suggesting a potential role in managing inflammatory diseases .

Acetylcholinesterase Inhibition

Studies have also focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound demonstrated competitive inhibition against AChE, indicating its potential as a therapeutic agent for cognitive enhancement .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various coumarin derivatives, including this compound. Results showed a significant reduction in lipid peroxidation levels compared to control groups.

- Antimicrobial Testing : In a comparative study, the compound was tested against standard antibiotics. It exhibited comparable activity against S. aureus, suggesting its potential as an alternative antimicrobial agent.

- Neuroprotective Effects : In animal models of scopolamine-induced amnesia, administration of the compound resulted in improved memory retention and cognitive function, supporting its role as a potential treatment for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via esterification between 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol and 4-nitrobenzoyl chloride. A catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) is typically used. Optimization involves adjusting molar ratios (1:1.2–1.5 for acyl chloride), temperature (60–80°C), and solvent (dry dichloromethane or THF). Purity is confirmed via TLC and recrystallization from ethanol .

- Validation : Monitor reaction progress using HPLC or NMR spectroscopy. For example, observe the disappearance of the hydroxyl proton (δ 9–10 ppm) in the starting chromenol .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent mixture (e.g., ethanol/chloroform). Use SHELXL for refinement and WinGX for data processing . Key parameters:

- R-factor : < 0.05 for high-resolution data.

- Displacement ellipsoids : Analyze anisotropic thermal motion with ORTEP .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assign chromene protons (δ 6–8 ppm) and ester carbonyl (δ 165–170 ppm).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetrical stretch (~1520 cm⁻¹).

- UV-Vis : Chromene’s π→π* transitions (λmax ~300–350 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected dihedral angles)?

- Methodology :

Error Analysis : Check for overfitting in DFT calculations (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP).

Crystal Packing Effects : Use Mercury software to analyze intermolecular interactions (e.g., π-π stacking, H-bonding) that distort gas-phase geometries .

Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility .

- Case Study : If SC-XRD shows a dihedral angle of 15° vs. a predicted 30°, evaluate lattice energy contributions using PLATON .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization Framework :

- Stepwise Monitoring : Use in-situ IR or LC-MS to identify bottlenecks (e.g., unstable intermediates).

- Catalysis : Screen Pd/C or enzyme-mediated esterification for regioselectivity .

- Solvent Engineering : Switch to ionic liquids (e.g., [BMIM][BF₄]) to stabilize nitro groups .

Q. How can researchers model the compound’s reactivity in biological systems (e.g., esterase hydrolysis)?

- Methodology :

Docking Studies : Use AutoDock Vina to predict binding affinity with esterase active sites.

Kinetic Assays : Monitor hydrolysis via fluorescence (e.g., release of 4-nitrobenzoic acid at λex 340 nm).

Metabolite Identification : LC-QTOF-MS to track degradation products .

- Validation : Compare in silico results with in vitro enzymatic assays (e.g., porcine liver esterase) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing biological activity data (e.g., IC₅₀ variability)?

- Robust Analysis :

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points.

- Dose-Response Curves : Fit data with nonlinear regression (e.g., Hill equation) using GraphPad Prism.

- Error Propagation : Report 95% confidence intervals for IC₅₀ values .

Q. How should crystallographic data be reported to meet IUCr standards?

- Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.